molecular formula C12H16N2O B3034717 1-[(4-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-66-7

1-[(4-Aminophenyl)methyl]piperidin-2-one

Cat. No. B3034717
CAS RN: 21172-66-7
M. Wt: 204.27 g/mol
InChI Key: ANNJOSFXNLDQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Aminophenyl)methyl]piperidin-2-one” is a compound that has been used in the pharmaceutical industry . It is also known as “1-(4-aminobenzyl)piperidin-2-one dihydrochloride” and has a molecular weight of 277.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidines, which include “1-[(4-Aminophenyl)methyl]piperidin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “1-[(4-Aminophenyl)methyl]piperidin-2-one” is C12H16N2O . The InChI code is 1S/C12H16N2O.2ClH/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15;;/h4-7H,1-3,8-9,13H2;2*1H .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound “1-[(4-Aminophenyl)methyl]piperidin-2-one” is a powder that is stored at room temperature . Its molecular weight is 277.19 .

Scientific Research Applications

Role in Drug Design

Piperidines, including “1-(4-Aminobenzyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Pharmacological Applications

Piperidine derivatives have been found to have a wide range of pharmacological applications . They have been used in the discovery and biological evaluation of potential drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Compounds with piperidine moiety show a wide variety of biologic activities .

Antimicrobial Applications

Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains .

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . They have shown effectiveness in reducing inflammation in various conditions .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown effectiveness in treating a variety of psychiatric conditions .

Antimalarial Applications

Some synthetic 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . This suggests that “1-(4-Aminobenzyl)piperidin-2-one” could potentially have similar applications .

Antioxidant Applications

Piperine, a piperidine derivative, has shown powerful antioxidant action . This suggests that “1-(4-Aminobenzyl)piperidin-2-one” could potentially have similar antioxidant applications .

Safety And Hazards

The compound has been associated with certain hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “1-[(4-Aminophenyl)methyl]piperidin-2-one” and similar compounds lie in the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNJOSFXNLDQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminobenzyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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